molecular formula C12H15ClN2O2 B2983669 2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]ethanone CAS No. 2411254-05-0

2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]ethanone

Cat. No.: B2983669
CAS No.: 2411254-05-0
M. Wt: 254.71
InChI Key: WEYZBWMKFRLGHY-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]ethanone is a chemical compound that belongs to the class of oxazole derivatives. This compound features a chloro group, a piperidine ring, and a methylated oxazole ring, making it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]ethanone typically involves multiple steps, starting with the formation of the piperidine ring and subsequent functionalization. One common synthetic route includes the reaction of piperidine with chloroacetyl chloride under controlled conditions to introduce the chloro group. The oxazole ring can be formed through cyclodehydration of the corresponding amino acid derivatives or by cyclization of β-keto esters.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]ethanone can undergo various chemical reactions, including:

  • Oxidation: : The chloro group can be oxidized to form a chloroformate or chloroamide.

  • Reduction: : The compound can be reduced to remove the chloro group, resulting in a different functional group.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or sodium hypochlorite can be used under acidic or basic conditions.

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often requiring a catalyst or specific solvent.

Major Products Formed

  • Oxidation: : Chloroformate or chloroamide derivatives.

  • Reduction: : Derivatives lacking the chloro group, such as hydroxyl or amine derivatives.

  • Substitution: : Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]ethanone has several applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antimicrobial or anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]ethanone exerts its effects involves interactions with specific molecular targets and pathways. The oxazole ring can bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]ethanone is unique due to its specific structural features, but it can be compared to other oxazole derivatives and chlorinated compounds. Similar compounds include:

  • 5-Methyl-1,2-oxazol-3-yl derivatives: : Other oxazole derivatives with different substituents.

  • Chloro-substituted piperidines: : Piperidine derivatives with various chloro substituents.

Properties

IUPAC Name

2-chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-9-6-11(14-17-9)7-10-2-4-15(5-3-10)12(16)8-13/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYZBWMKFRLGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C=C2CCN(CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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